1,3-Dithiolan-2-ylidenecyanamide
Overview
Description
1,3-Dithiolan-2-ylidenecyanamide: is an organic compound with the molecular formula C4H4N2S2 It is a derivative of 1,3-dithiolane, a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolan-2-ylidenecyanamide can be synthesized through the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide. This reaction yields ketene dithioacetals, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of catalytic processes. For example, the use of perchloric acid adsorbed on silica gel (HClO4-SiO2) as a catalyst has been found to be highly efficient for the formation of 1,3-dithiolane derivatives under solvent-free conditions at room temperature .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolan-2-ylidenecyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1,3-Dithiolan-2-ylidenecyanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dithiolan-2-ylidenecyanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cephalosporinases by competitively binding to the enzyme’s active site . Additionally, the compound can interact with the hinge region of ROCK2, a kinase involved in inflammation, through its 1,2-dithiolan-3-yl motif .
Comparison with Similar Compounds
1,3-Dithiane: A six-membered ring containing two sulfur atoms.
1,3-Dithietane: A four-membered ring containing two sulfur atoms.
1,3-Dithiolane: A five-membered ring containing two sulfur atoms, similar to 1,3-dithiolan-2-ylidenecyanamide but without the cyano group.
Uniqueness: this compound is unique due to the presence of both the dithiolane ring and the cyano group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
1,3-dithiolan-2-ylidenecyanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-3-6-4-7-1-2-8-4/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDKDAWFFPNDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=NC#N)S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349762 | |
Record name | 1,3-dithiolan-2-ylidenecyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10191-72-7 | |
Record name | 1,3-dithiolan-2-ylidenecyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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